molecular formula C10H7Cl2N3O B1667380 Anagrelide CAS No. 68475-42-3

Anagrelide

Cat. No.: B1667380
CAS No.: 68475-42-3
M. Wt: 256.08 g/mol
InChI Key: OTBXOEAOVRKTNQ-UHFFFAOYSA-N
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Description

Anagrelide is a pharmaceutical compound primarily used for the treatment of essential thrombocytosis, a condition characterized by the overproduction of blood platelets. It is also employed in the management of chronic myeloid leukemia. This compound is known for its ability to reduce platelet counts, thereby lowering the risk of thrombotic events in patients with elevated platelet levels .

Mechanism of Action

Target of Action

Anagrelide primarily targets platelets in the blood . It is specifically designed to reduce dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . It is the only approved drug in the new therapeutic class of what are called “anti-megakaryocytics” .

Mode of Action

This compound works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor . It is a potent inhibitor of phosphodiesterase-3 , leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .

Biochemical Pathways

This compound appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This results in a dose-related reduction in platelet production, which stems from decreased megakaryocyte hypermaturation . It disrupts the postmitotic phase of maturation .

Pharmacokinetics

This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy this compound) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of this compound therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Result of Action

The primary result of this compound’s action is a decrease in platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a reduction in the risk of thrombosis and amelioration of thrombocythemia symptoms, including thrombo-hemorrhagic events .

Action Environment

The action of this compound can be influenced by environmental factors such as food intake. For instance, a study showed that food had a significant impact on the pharmacokinetics of this compound, increasing the maximum concentration (Cmax) and area under the curve (AUC) while reducing the half-life (T1/2), plateau, and mean residence time . This suggests that the bioavailability and efficacy of this compound can be affected by the patient’s diet and meal times .

Biochemical Analysis

Biochemical Properties

Anagrelide interacts with various enzymes and proteins to exert its biochemical effects. It is known to be a potent inhibitor of phosphodiesterase -II . It inhibits PDE-3 and phospholipase A2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a reduction in the size and ploidy of megakaryocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The drug itself appears to have a relatively short residence time in the body necessitating twice or four times daily dosing . Given that the pharmacological effect of this compound therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The oral LD 50 of this compound as reported in rats and mice is >1500mg/kg and >2500mg/kg, respectively . Symptoms of overdose may include hypotension, sinus tachycardia, and vomiting .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo [2,1-b]quinazolin-2-one (3-hydroxy this compound) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anagrelide involves several steps, starting with the preparation of 2,3-dichlorobenzyl alcohol. This intermediate is then converted to 2,3-dichloro-6-nitrobenzyl alcohol, followed by the formation of 2,3-dichloro-6-nitryl-benzyl chloride. The next step involves the preparation of N-(2,3-dichloro-6-nitrobenzyl) glycine ethyl ester hydrochloride, which is subsequently converted to N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester. Finally, this compound hydrochloride is obtained through further reactions .

Industrial Production Methods: The industrial production of this compound hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and minimal waste generation. The use of toxic reagents is minimized, and the purification steps are streamlined to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Anagrelide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions include intermediates like 2,3-dichlorobenzyl alcohol and 2,3-dichloro-6-nitrobenzyl alcohol, which are crucial for the synthesis of this compound .

Scientific Research Applications

Anagrelide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Anagrelide: this compound is unique in its selective inhibition of platelet production without significantly affecting other blood cell lines. It has a relatively short half-life, necessitating multiple daily doses, but this also allows for rapid adjustments in therapy. Its ability to lower platelet counts without causing severe leukopenia or anemia makes it a preferred choice for many patients .

Properties

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXOEAOVRKTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anagrelide
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Solubility

Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L
Record name Anagrelide
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Record name ANAGRELIDE
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Record name Anagrelide
Source Human Metabolome Database (HMDB)
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Vapor Pressure

6.8X10-10 mm Hg at 25 °C /Estimated/
Record name ANAGRELIDE
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Mechanism of Action

The exact mechanism by which anagrelide lowers platelet count is unclear. Evidence from human trials suggests a dose-related suppression of megakaryocyte maturation, the cells responsible for platelet production - blood drawn from patients receiving anagrelide showed a disruption to the post-mitotic phase of megakaryocyte development and a subsequent reduction in their size and ploidy. This may be achieved via indirect suppression of certain transcription factors required for megakaryocytopoeisis, including GATA-1 and FOG-1. Anagrelide is a known inhibitor of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects appear unrelated to this inhibition. While PDE3 inhibitors, as a class, can inhibit platelet aggregation, this effect is only seen at higher anagrelide doses (i.e. greater than those required to reduce platelet count). Modulation of PDE3A has been implicated in causing cell cycle arrest and apoptosis in cancer cells expressing both PDE3A and SLFN12, and may be of value in the treatment of gastrointestinal stromal tumours., The mechanism by which anagrelide reduces blood platelet count is under investigation. Studies support a hypothesis of dose-related reduction in platelet production resulting from a decrease in megakaryocyte hypermaturation. In blood withdrawn from healthy volunteers treated with anagrelide, a disruption was found in the postmitotic phase of megakaryocyte development and a reduction in megakaryocyte size and ploidy. At therapeutic doses, anagrelide dose not produce significant changes in white cell counts or coagulation parameters and may have a small but clinically insignificant effect on red cell parameters. Platelet aggregation is inhibited in people at doses higher than those required to reduce platelet count. Anagrelide inhibits cyclic AMP phosphodiesterase and ADP- and collagen-induced platelet aggregation.
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CAS No.

68475-42-3
Record name Anagrelide
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Record name 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
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Melting Point

280 °C
Record name Anagrelide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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